N-(4-ethylphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-ETHYLPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines an ethylphenyl group, a piperidinyl group, and a pyrimidinyl group linked through a sulfanyl bridge to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the core structures, such as the 4-ethylphenyl and piperidinyl groups, followed by their coupling with the pyrimidinyl group through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-ETHYLPHENYL)(PIPERIDIN-1-YL)METHANONE: Shares the ethylphenyl and piperidinyl groups but lacks the pyrimidinyl and acetamide moieties.
6-(PIPERIDIN-1-YL)PYRIDINE-3-BORONIC ACID PINACOL ESTER: Contains the piperidinyl group but differs significantly in other structural aspects.
Uniqueness
N-(4-ETHYLPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N4OS |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H24N4OS/c1-2-15-6-8-16(9-7-15)22-18(24)13-25-19-12-17(20-14-21-19)23-10-4-3-5-11-23/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,22,24) |
InChI Key |
AMFPFQUJIWBNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Origin of Product |
United States |
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